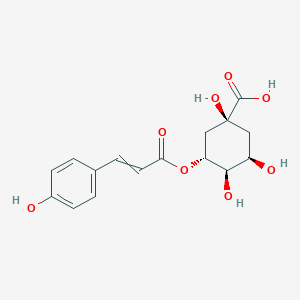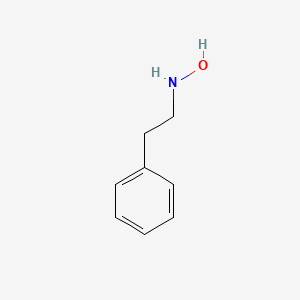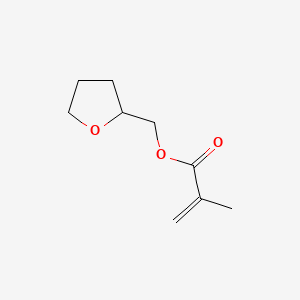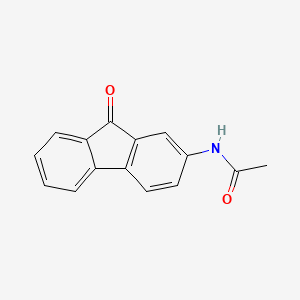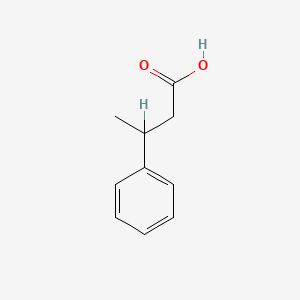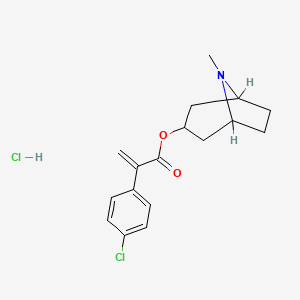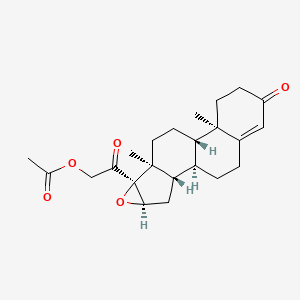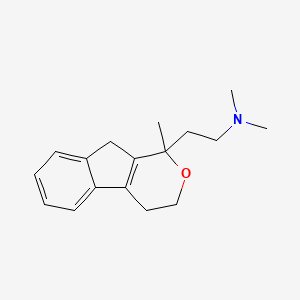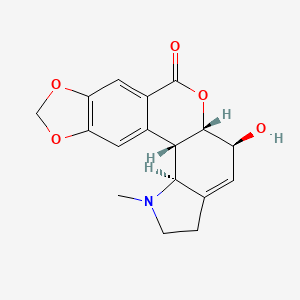
Ácido 3,4,5-trimetoxifenilacético
Descripción general
Descripción
Ácido 3,4,5-trimetoxifenilacético: es un compuesto orgánico con la fórmula molecular C11H14O5 . Es un derivado del ácido fenilacético, donde tres grupos metoxilo se unen al anillo de benceno en las posiciones 3, 4 y 5. Este compuesto es conocido por sus aplicaciones en síntesis orgánica y su papel como intermedio en la producción de varios productos farmacéuticos y químicos finos .
Aplicaciones Científicas De Investigación
Química:
- Utilizado como intermedio en la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos .
Biología:
- Estudiado por sus posibles actividades biológicas, incluido su papel como metabolito de la mescalina .
Medicina:
- Investigado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de agentes antidepresivos .
Industria:
Mecanismo De Acción
El mecanismo de acción del ácido 3,4,5-trimetoxifenilacético está principalmente relacionado con su papel como metabolito de la mescalina. Está involucrado en varias vías metabólicas y puede interactuar con objetivos moleculares específicos, incluidas enzimas y receptores. Las vías y los objetivos exactos dependen del contexto biológico específico y la presencia de otras moléculas que interactúan .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3,4,5-Trimethoxyphenylacetic acid plays a role in several biochemical reactions. It interacts with enzymes such as dioxygenases, which are involved in the oxidation of aromatic compounds. For instance, a species of Arthrobacter can oxidize 3,4-dihydroxy-5-methoxyphenylacetic acid, a related compound, indicating that 3,4,5-Trimethoxyphenylacetic acid may undergo similar enzymatic transformations . These interactions suggest that 3,4,5-Trimethoxyphenylacetic acid can participate in metabolic pathways involving aromatic acid degradation.
Cellular Effects
3,4,5-Trimethoxyphenylacetic acid influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is likely mediated through its interactions with specific enzymes and proteins, which can alter the activity of signaling molecules and transcription factors. These changes can lead to modifications in gene expression and metabolic flux, ultimately affecting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 3,4,5-Trimethoxyphenylacetic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit certain dioxygenases, thereby affecting the oxidation of aromatic acids. Additionally, 3,4,5-Trimethoxyphenylacetic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethoxyphenylacetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,4,5-Trimethoxyphenylacetic acid can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxyphenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it could cause toxic or adverse effects. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s activity. Understanding these dosage effects is essential for determining the safe and effective use of 3,4,5-Trimethoxyphenylacetic acid in research and potential therapeutic applications .
Metabolic Pathways
3,4,5-Trimethoxyphenylacetic acid is involved in metabolic pathways that include the degradation of aromatic acids. It interacts with enzymes such as dioxygenases, which catalyze the oxidation of aromatic compounds. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. The compound’s role in these pathways highlights its potential impact on biochemical processes .
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethoxyphenylacetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of 3,4,5-Trimethoxyphenylacetic acid is crucial for elucidating its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxyphenylacetic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for understanding how 3,4,5-Trimethoxyphenylacetic acid exerts its effects at the cellular level. For example, its presence in the nucleus could affect gene expression, while its localization in the cytoplasm might influence metabolic processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
-
A partir de 3,4,5-trimetoxibenzaldehído:
Paso 1: El 3,4,5-trimetoxibenzaldehído se somete a una reacción de catálisis de transferencia de fase con un haluro de alquilo adecuado en presencia de una base.
-
A partir de 3,4,5-trimetoxifenilacetonitrilo:
Métodos de producción industrial:
La producción industrial de ácido 3,4,5-trimetoxifenilacético típicamente implica la aplicación a gran escala de las rutas sintéticas anteriores, con optimizaciones para el rendimiento, la pureza y la rentabilidad. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía son comunes en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones:
-
Oxidación:
-
Reducción:
-
Sustitución:
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Halogenos, agentes nitrantes, agentes sulfatantes.
Productos principales:
Productos de oxidación: Ácidos carboxílicos, aldehídos.
Productos de reducción: Alcoholes.
Productos de sustitución: Derivados halogenados, nitrados o sulfatados.
Comparación Con Compuestos Similares
Compuestos similares:
- Ácido 3,4,5-trimetoxibenzoico
- Alcohol 3,4,5-trimetoxibencílico
- Cloruro de 3,4,5-trimetoxibencilo
- 3,4,5-Trimetoxianilina
Comparación:
- El ácido 3,4,5-trimetoxifenilacético es único debido a la presencia de la parte de ácido acético, que confiere reactividad química y actividad biológica distintas en comparación con sus análogos.
- El ácido 3,4,5-trimetoxibenzoico tiene un grupo ácido carboxílico unido directamente al anillo de benceno, lo que lleva a una reactividad diferente en las reacciones de sustitución y oxidación.
- El alcohol 3,4,5-trimetoxibencílico y el cloruro de 3,4,5-trimetoxibencilo se utilizan principalmente como intermediarios en la síntesis orgánica, con diferentes grupos funcionales que influyen en su reactividad.
- La 3,4,5-trimetoxianilina contiene un grupo amino, lo que la hace más reactiva en reacciones de sustitución nucleofílica .
Propiedades
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJXCGGOXKGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241755 | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19720 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
951-82-6 | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 951-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1HZ43C68Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
